molecular formula C5H3BrN4 B1267996 6-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridine CAS No. 92276-38-5

6-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridine

Numéro de catalogue B1267996
Numéro CAS: 92276-38-5
Poids moléculaire: 199.01 g/mol
Clé InChI: YKWWQNVTTSHHGH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Triazolopyridines, including derivatives such as "6-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridine," are a class of compounds known for their diverse chemical and biological properties. These heterocyclic compounds are of interest in pharmaceutical and materials science due to their structural diversity and potential for modification.

Synthesis Analysis

The synthesis of triazolopyridines typically involves the cyclization of suitable precursors under controlled conditions. For instance, triazolopyridines can be synthesized from N-(pyridin-2-yl)benzimidamides via phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, demonstrating a method for constructing the triazolopyridine skeleton through direct metal-free oxidative N-N bond formation with high yields and short reaction times (Zheng et al., 2014).

Molecular Structure Analysis

X-ray crystallography is a powerful tool for analyzing the molecular structure of triazolopyridines. The molecular structures of these compounds reveal the arrangement of atoms within the molecule and intermolecular interactions, such as hydrogen bonding and π-π stacking interactions, which can influence the compound's physical and chemical properties. For example, certain triazolopyridines have been crystallized and analyzed, providing detailed insights into their molecular geometry and stability (El-Kurdi et al., 2021).

Applications De Recherche Scientifique

Synthesis and Characterization

6-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridine has been synthesized and characterized through various techniques. El-Kurdi et al. (2021) employed N-Chlorosuccinimide (NCS) for the oxidative cyclization of hydrazones under mild conditions to synthesize this compound. The characterization included NMR, FTIR, MS, and X-ray diffraction analysis (El-Kurdi et al., 2021).

Molecular Structure Analysis

Lorenc et al. (2007) conducted a study on the molecular structure, vibrational energy levels, and potential energy distribution of 6-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridine. Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level was used, providing insights into the role of hydrogen bond formation in stabilizing the structure of this compound (Lorenc et al., 2007).

Reactivity and Decomposition Analysis

Abarca et al. (2006) investigated the thermal decomposition of a related compound, 7-bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine, under pressure. This study is relevant for understanding the reactivity and potential decomposition pathways of 6-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridine (Abarca et al., 2006).

Ring Opening Reactions

Jones et al. (1985) explored the ring-opening reactions of triazolopyridines, which is crucial for understanding the chemical behavior of 6-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridine in various chemical environments (Jones et al., 1985).

Application in Synthesis of Derivatives

Ibrahim et al. (2011) demonstrated the synthesis of 1,2,3-Triazolo[4,5-b]pyridine derivatives using cyanoacetylation reactions, highlighting the potential of 6-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridine as a precursor in synthesizing a range of derivatives (Ibrahim et al., 2011).

Synthesis of Polyheterocyclic Ring Systems

Abdel‐Latif et al. (2019) utilized a derivative of 6-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridine for constructing new polyheterocyclic ring systems, indicating its utility in complex organic synthesis (Abdel‐Latif et al., 2019).

Anticancer Potential

Pokhodylo et al. (2020) assessed the anticancer activity of derivatives of 3H-[1,2,3]triazolo[4,5-b]pyridines, suggesting the potential therapeutic applications of compounds related to 6-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridine (Pokhodylo et al., 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and using personal protective equipment .

Mécanisme D'action

Target of Action

This compound is a part of the triazolopyridine family, which has been widely used in the search for biologically active compounds

Mode of Action

It’s known that triazolopyridines can interact with various biological targets due to their structural versatility . The bromine atom in the 6-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridine could potentially enhance its reactivity, allowing it to form covalent bonds with target proteins.

Biochemical Pathways

For instance, some triazolopyridines have been reported to possess a broad spectrum of pharmacological activities .

Pharmacokinetics

The compound’s molecular weight of 19901 suggests that it may have favorable absorption and distribution characteristics, as compounds with a molecular weight below 500 are generally well-absorbed.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 6-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridine. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, the compound’s reactivity may be influenced by the pH and temperature of its environment.

Propriétés

IUPAC Name

6-bromo-2H-triazolo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4/c6-3-1-4-5(7-2-3)9-10-8-4/h1-2H,(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKWWQNVTTSHHGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NNN=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20238949
Record name 6-Bromo-3H-(1,2,3)triazolo(4,5-b)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20238949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridine

CAS RN

92276-38-5
Record name 6-Bromo-3H-(1,2,3)triazolo(4,5-b)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092276385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 92276-38-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=259161
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Bromo-3H-(1,2,3)triazolo(4,5-b)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20238949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-1H-1,2,3-triazolo[4,5-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-BROMO-3H-(1,2,3)TRIAZOLO(4,5-B)PYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8E4RMX4N4V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridine
Reactant of Route 2
Reactant of Route 2
6-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridine
Reactant of Route 3
Reactant of Route 3
6-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridine
Reactant of Route 4
Reactant of Route 4
6-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridine
Reactant of Route 5
Reactant of Route 5
6-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridine
Reactant of Route 6
6-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.